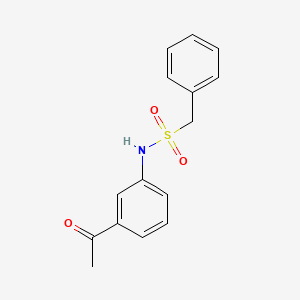

N-(3-acetilfenil)-1-fenilmetanosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

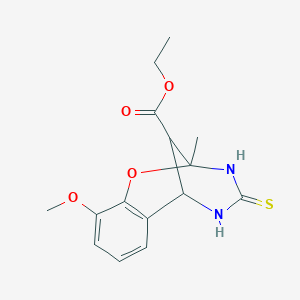

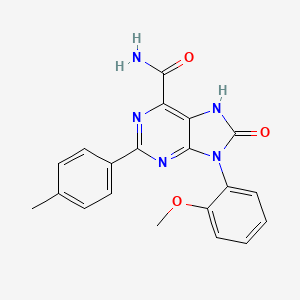

“N-(3-acetylphenyl)-1-phenylmethanesulfonamide” is a synthetic compound . It is also known as “3’-Acetamidoacetophenone” and has a molecular formula of C10H11NO2 . It is often used in scientific research and has potential applications in various fields.

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “N-(3-acetylphenyl)acetamide” involves the reaction of 2-(4-acetamidophenoxy)-N-(3-acetylphenyl)acetamide with benzaldehyde . Another method involves the use of ascorbic acid as a catalyst for the Paal–Knorr synthesis of pyrroles .Chemical Reactions Analysis

“N-(3-acetylphenyl)-1-phenylmethanesulfonamide” might undergo various chemical reactions. For instance, isocyanates, which are closely related compounds, are reactive towards a variety of nucleophiles including alcohols, amines, and even water . They can form urethane linkages when treated with an alcohol .Aplicaciones Científicas De Investigación

- Cabe destacar que la N-(3-acetilfenil)-1-fenilmetanosulfonamida se ha utilizado en reacciones de reducción biocatalítica, logrando altos rendimientos y enantioselectividad .

Biocatálisis y Líquidos Iónicos

Actividad Antibacteriana

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(3-acetylphenyl)-1-phenylmethanesulfonamide may also interact with various biological targets.

Mode of Action

For instance, compounds like acetanilide can react with acetic anhydride to form oximes or hydrazine to form hydrazones . It is possible that N-(3-acetylphenyl)-1-phenylmethanesulfonamide may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(3-acetylphenyl)-1-phenylmethanesulfonamide could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been shown to have high gastrointestinal absorption and are able to permeate the blood-brain barrier . These properties could potentially influence the bioavailability of N-(3-acetylphenyl)-1-phenylmethanesulfonamide.

Result of Action

Similar compounds have been shown to have various biological activities, suggesting that n-(3-acetylphenyl)-1-phenylmethanesulfonamide could potentially have a wide range of effects at the molecular and cellular level .

Action Environment

For instance, the pH of the environment can influence the ionization state of the compound, which can in turn affect its absorption and distribution .

Direcciones Futuras

“N-(3-acetylphenyl)-1-phenylmethanesulfonamide” and similar compounds have potential applications in various fields. For instance, they can be used in the synthesis of new chemotypes for screening different pharmacological activities. They also have potential in the development of new antibiotics due to their antimicrobial and antifungal activity .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-12(17)14-8-5-9-15(10-14)16-20(18,19)11-13-6-3-2-4-7-13/h2-10,16H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMUBQHRXBEQFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)

![[4-(Butan-2-yl)phenyl]methanol](/img/structure/B2408621.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)